

biological activity of 6-Chloro-2-phenylquinolin-4-ol derivatives

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Compound of Interest

Compound Name: 6-Chloro-2-phenylquinolin-4-ol

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An In-depth Technical Guide on the Biological Activity of **6-Chloro-2-phenylquinolin-4-ol** Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, the **6-Chloro-2-phenylquinolin-4-ol** core has emerged as a particularly privileged structure for the development of novel therapeutic agents. The presence of a chlorine atom at the 6-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position provides a unique electronic and steric profile that facilitates interaction with various biological targets. This technical guide synthesizes current research on these derivatives, focusing on their anticancer, antimicrobial, and antiviral activities, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity

Derivatives of **6-Chloro-2-phenylquinolin-4-ol** have demonstrated significant potential as anticancer agents, acting through multiple mechanisms, including the inhibition of key signaling pathways and cellular processes critical for tumor growth and survival.^[1] The chlorine atom at the 6-position has been identified as a key contributor to enhanced anticancer activity in certain analogues.^[1]

Mechanism of Action: PI3K/AKT Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a common feature in many cancers.[1][2] Several derivatives of 6-chloro-4-hydroxy-2-quinolone have been identified as potent inhibitors of PI3K α , a key isoform of the enzyme.[2] By blocking the catalytic activity of PI3K, these compounds prevent the downstream signaling cascade that promotes cancer cell proliferation.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

Several quinoline derivatives act as inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[1][3] Molecular docking studies suggest that these compounds can bind to the colchicine binding site on β -tubulin, preventing its polymerization.[1]

Quantitative Data: Anticancer Activity

The antiproliferative activity of various **6-Chloro-2-phenylquinolin-4-ol** derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Compound Class	Derivative	Target Cell Line	IC50 (μM)	Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide	Compound 16	Caco-2	37.4	[2]
HCT-116	8.9	[2]		
Compound 18	Caco-2	50.9	[2]	
HCT-116	3.3	[2]		
Compound 19	Caco-2	17.0	[2]	
HCT-116	5.3	[2]		
Compound 21	Caco-2	18.9	[2]	
HCT-116	4.9	[2]		
Phenylquinoline	o-chloro substituted phenyl ring	A-549	5.6	[4]
Phenylquinoline	Compound 13a	HeLa	0.50	[5]

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties, primarily through the inhibition of essential bacterial enzymes involved in DNA replication.[1]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

A primary mechanism of antimicrobial action for quinoline derivatives is the inhibition of DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of bacterial DNA during replication.[1] By trapping the enzyme-DNA complex, the compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and subsequent

bacterial cell death.[1] Molecular docking studies have helped validate the binding modes of these derivatives within the active sites of DNA gyrase.[6]

Quantitative Data: Antibacterial Activity

The efficacy of these derivatives as DNA gyrase inhibitors has been quantified, with IC50 values indicating potent inhibition.

Compound Class	Derivative	Target Enzyme	IC50 (µg/mL)	Reference
6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline	4c (6-fluoro)	S. aureus DNA gyrase A	0.389	[6]
4e (6-ol)	S. aureus DNA gyrase A	0.328	[6]	
4h (5,7-dichloro-6-ol)	S. aureus DNA gyrase A	0.214	[6]	

Antiviral Activity

Beyond anticancer and antimicrobial effects, specific derivatives have been investigated for their antiviral properties, particularly against the Hepatitis B virus (HBV).

Mechanism of Action: Anti-Hepatitis B Virus (HBV)

A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives have shown potent anti-HBV activity.[7] The preliminary mechanism study for a lead compound from this series, compound 44, suggests that it enhances the transcript activity of HBV enhancer I (ENI) and enhancer II (ENII).[7] This modulation of viral genetic elements leads to a significant reduction in the secretion of viral antigens and the replication of viral DNA.[7]

Quantitative Data: Anti-HBV Activity

The inhibitory potency of compound 44, a 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative, against HBV is detailed below.

Target	IC50 (mM)	Selectivity Index (SI)	Reference
HBsAg Secretion	0.010	> 135	[7]
HBeAg Secretion	0.026	> 51	[7]
HBV DNA Replication	0.045	Not Reported	[7]

Experimental Protocols

The evaluation of the biological activities of **6-Chloro-2-phenylquinolin-4-ol** derivatives involves standardized in vitro assays.

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[4]

- **Cell Seeding:** Cancer cells (e.g., HCT-116, A-549, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.

Protocol: Agar Well Diffusion for Antimicrobial Activity

This method is used to evaluate the antimicrobial activity of compounds by measuring the zone of inhibition against specific microorganisms.[8]

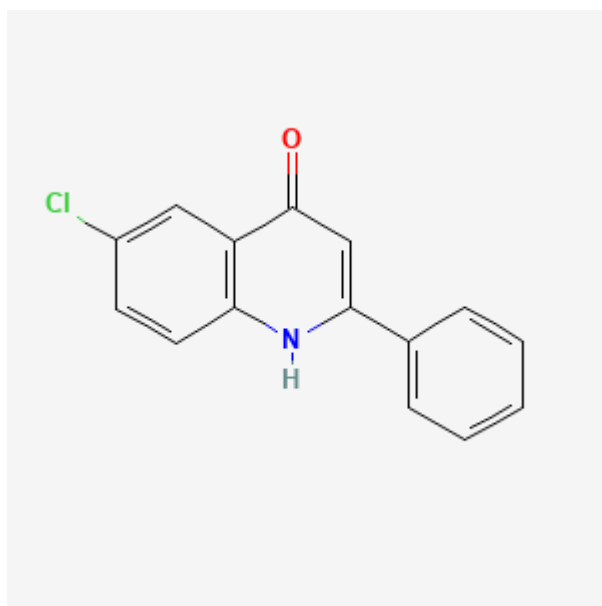
- **Media Preparation:** Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.
- **Inoculation:** A standardized inoculum of the test bacterium (e.g., *S. aureus*) is swabbed uniformly across the surface of the agar.
- **Well Creation:** Sterile wells of a specific diameter (e.g., 6 mm) are punched into the agar.
- **Compound Application:** A defined volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also applied.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **Measurement:** The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Structure-Activity Relationships (SAR)

The biological activity of these quinoline derivatives is highly dependent on the nature and position of substituents on the core structure.

- **Position 6:** The presence of a chlorine atom at this position is often associated with heightened anticancer activity.[1][4]
- **Position 4:** Substitutions at the 4-position, such as an amino side chain, can facilitate antiproliferative activity.[9]

- Phenyl Ring at Position 2: Substitutions on the 2-phenyl ring can significantly modulate activity. For instance, an o-chloro substitution was found to be potent against the A-549 lung cancer cell line.[4]

**6-Chloro-2-phenylquinolin-4-ol**

main [label=<
Core

>];

pos6 [label="Position 6 (Cl):\nEnhances anticancer activity[1][4]", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pos4 [label="Position 4 (-OH):\nSubstitution with amino side chains\nfacilitates antiproliferative activity[9]", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pos2 [label="Position 2 (Phenyl):\nSubstitutions (e.g., o-chloro)\nmodulate potency[4]", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

main -> pos6 [style=dashed]; main -> pos4 [style=dashed]; main -> pos2 [style=dashed]; }
END_DOT Caption: Structure-Activity Relationship (SAR) summary for the core scaffold.

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